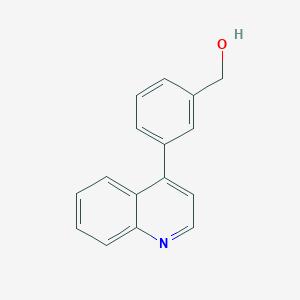
(3-(Quinolin-4-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Quinolin-4-yl)phenyl)methanol is a chemical compound with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol It is characterized by the presence of a quinoline ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Quinolin-4-yl)phenyl)methanol typically involves the reaction of 4-chloroquinoline with a phenylboronic acid derivative under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (3-(Quinolin-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The quinoline ring can be reduced under specific conditions to yield a dihydroquinoline derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate (PCC) in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: (3-(Quinolin-4-yl)phenyl)ketone.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
(3-(Quinolin-4-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit light upon excitation.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (3-(Quinolin-4-yl)phenyl)methanol is primarily attributed to its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- (2-(Quinolin-4-yl)phenyl)methanol
- (4-(Quinolin-4-yl)phenyl)methanol
- (3-(Quinolin-2-yl)phenyl)methanol
Comparison: While these compounds share a similar quinoline-phenyl-methanol structure, (3-(Quinolin-4-yl)phenyl)methanol is unique due to the specific position of the quinoline ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s ability to interact with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3-quinolin-4-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-5-13(10-12)14-8-9-17-16-7-2-1-6-15(14)16/h1-10,18H,11H2 |
InChI Key |
NCEKACJCMGKHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



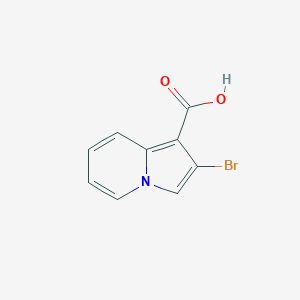
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

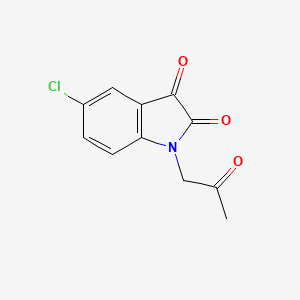

![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
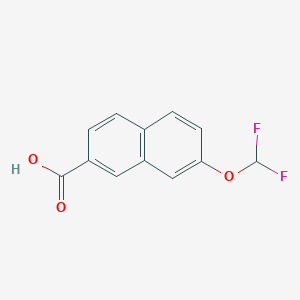
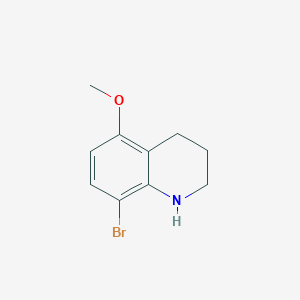
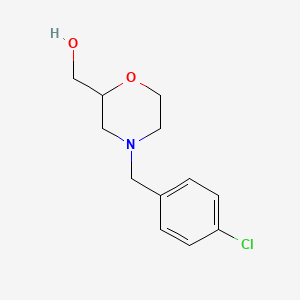
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)


